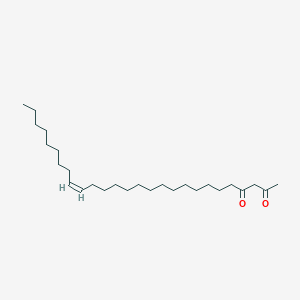

Nervonoylacetone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nervonoylacetone belongs to the class of organic compounds known as beta-diketones. These are organic compounds containing two keto groups separated by a single carbon atom. Nervonoylacetone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, nervonoylacetone is primarily located in the membrane (predicted from logP). Outside of the human body, nervonoylacetone can be found in herbs and spices. This makes nervonoylacetone a potential biomarker for the consumption of this food product.

Wissenschaftliche Forschungsanwendungen

1. Role in Brain Development and Health

Nervonic acid, a key component of nervonoylacetone, is crucial for brain development and mental health. It has shown potential in treating and preventing neurological diseases, including multiple sclerosis, adrenoleukodystrophy, Zellweger syndrome, Alzheimer's disease, and others (Liu Wenba, 2014). The acid is particularly significant in the formation of nerve fibers and nerve cells.

2. Genetic Engineering for Enhanced Production

The genetic engineering of plants for higher nervonic acid content is a growing area of interest. This involves the manipulation of nervonic acid biosynthesis in oil crops through transgenic technologies and molecular breeding. The aim is to enhance the nutritional quality of crops or create biochemical factories to produce nervonic acid for use in various industries (Fang Liu et al., 2021).

3. Improving Margarine Applications

Nervonic acid is being studied for its application in creating trans-free fats suitable for margarine. Research shows that fats containing nervonic acid, obtained through interesterification of various oils, offer potential in margarine applications due to their improved plasticities and content of nervonic acids in a more metabolically beneficial position (Peng Hu et al., 2017).

4. Applications in Food, Cosmetics, and Medicine

Nervonoylacetone, derived from purpleblow maple oil, has been researched for applications in the food, cosmetics, and medicine industries. Its unique properties make it a promising resource in these fields (Wang Shu-qing, 2005).

5. Potential in Obesity Treatment

Studies have shown that nervonic acid may be effective in limiting weight gain and improving metabolic parameters in mice models of diet-induced obesity. This suggests a potential role for nervonic acid in treating obesity and obesity-related complications (L. J. Keppley et al., 2020).

6. Biosynthesis and Production by Microorganisms

Research on nervonic acid biosynthesis in microorganisms and microalgae has been progressing. Understanding its biosynthesis can aid in biotechnological production, which has applications in treating psychotic disorders and in neurological development (Yong Fan et al., 2018).

7. Implications in Cellular Processes

Studies have also implicated nervonic acid in cellular processes such as apoptosis, cell signaling, and DNA repair. Its effects on membrane reorganization and biophysical properties have been explored, indicating a broader role in cellular function (Sandra N. Pinto et al., 2008).

Eigenschaften

Produktname |

Nervonoylacetone |

|---|---|

Molekularformel |

C27H50O2 |

Molekulargewicht |

406.7 g/mol |

IUPAC-Name |

(Z)-heptacos-18-ene-2,4-dione |

InChI |

InChI=1S/C27H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27(29)25-26(2)28/h10-11H,3-9,12-25H2,1-2H3/b11-10- |

InChI-Schlüssel |

JOPYJNRQQOWTHX-KHPPLWFESA-N |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)CC(=O)C |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)CC(=O)C |

Synonyme |

nervonoylacetone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

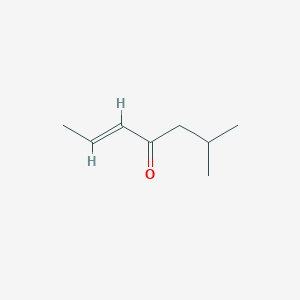

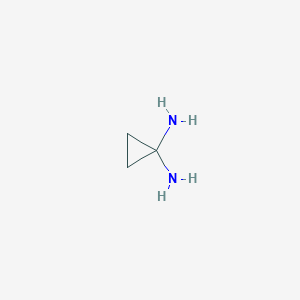

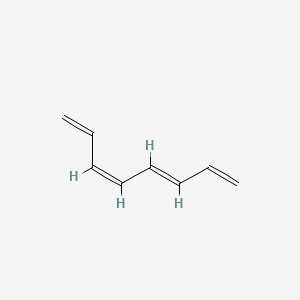

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3R,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol](/img/structure/B1254718.png)

![2-[4-(3-Methyl-2-thienyl)phenyl]propionic acid](/img/structure/B1254727.png)

![(2S)-2-[4-(2,4-Dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B1254730.png)

![(3E,5E,7S,8S,11E,13E,15S,16S)-16-[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-8-[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B1254731.png)